

Unveiling Chaetoglobosin: A Guide for Researchers

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Compound of Interest

Compound Name: *Chaetoglobosin E*

Cat. No.: B12298459

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For the attention of researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and protocols for the utilization of Chaetoglobosins, a family of mycotoxins with significant cytotoxic and actin-disrupting properties. Please note that while the initial topic of interest was **Chaetoglobosin E**, a thorough market survey indicates that it is not readily available from commercial suppliers. Therefore, these notes will focus on the well-characterized and commercially accessible analogue, Chaetoglobosin A, as a representative member of this class of compounds.

Chaetoglobosins are a class of fungal metabolites known for their potent biological activities, primarily their ability to interfere with actin polymerization, a critical process in cell division, motility, and maintenance of cell shape.[1] This disruption of the cytoskeleton makes them valuable tools for studying cellular mechanics and promising candidates for anticancer drug development.[2]

Purchasing Information: Chaetoglobosin A

For researchers looking to procure Chaetoglobosin A for their studies, several reputable suppliers offer this compound in high purity. The following table summarizes key purchasing information from various vendors.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Sigma-Aldrich	SML0642	≥98% (HPLC)	Varies	50335-03-0
Cayman Chemical	11363	≥98%	Varies	50335-03-0
Santa Cruz Biotechnology	sc-202236	≥98%	Varies	50335-03-0
AdipoGen Life Sciences	AG-CN2-0092	≥98%	Varies	50335-03-0
LKT Laboratories	C2801	≥99%	1 mg, 5 mg, 10 mg	50335-03-0
Biosynth	BC162713	Not Specified	1 mg, 2 mg, 5 mg, 10 mg, 25 mg	50335-03-0
TOKU-E	C266	>99% by HPLC	0.1 mg	50335-03-0
Various Suppliers	C-2397-1MG, C-2397-5MG	Not Specified	1 mg, 5 mg	50335-03-0

Note: Pricing is subject to change and may vary based on the quantity purchased. Researchers are advised to visit the supplier's website for the most current information.

Application Notes

Chaetoglobosin A has been extensively utilized in in vitro studies to investigate its cytotoxic and apoptotic effects on various cancer cell lines.[3] Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to cell cycle arrest and the induction of programmed cell death.[4]

Key Applications:

- Induction of Apoptosis: Chaetoglobosin A is a potent inducer of apoptosis in a variety of cancer cell lines.[2]

- Cytoskeleton Disruption Studies: As a cytochalasan, it serves as a valuable tool for investigating the role of the actin cytoskeleton in cellular processes.[4]
- Anticancer Research: Its cytotoxic properties make it a compound of interest in the development of novel anticancer therapies.[5]

Experimental Protocols

The following are detailed protocols for two common assays used to evaluate the biological activity of Chaetoglobosin A: a cytotoxicity assay to measure cell viability and an apoptosis assay to detect programmed cell death.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of Chaetoglobosin A on a selected cell line.

Materials:

- Chaetoglobosin A
- Target cancer cell line
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Prepare a stock solution of Chaetoglobosin A in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 μ L of the diluted Chaetoglobosin A solutions. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control wells.



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Workflow for MTT-based cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis induced by Chaetoglobosin A using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

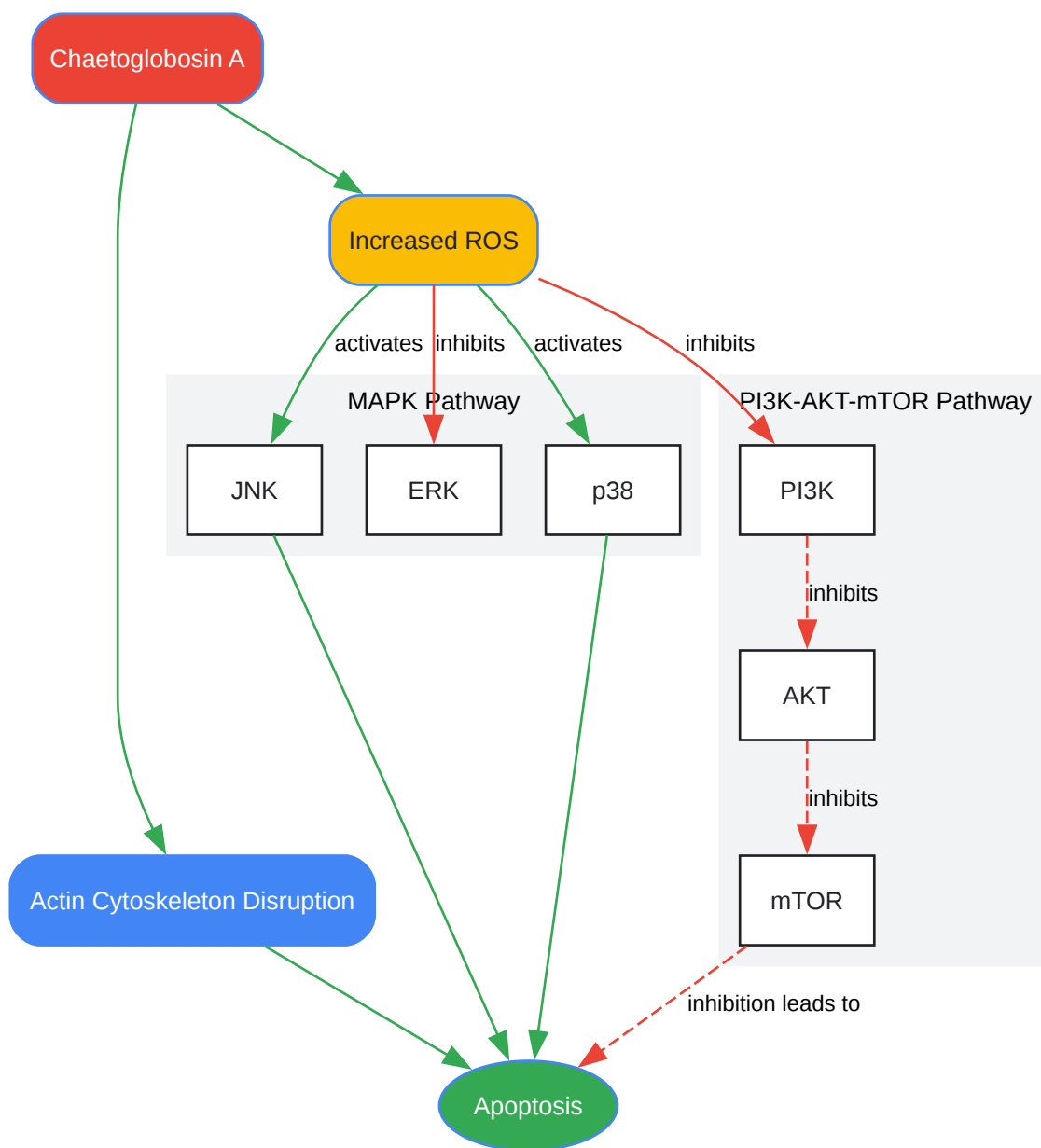
- Chaetoglobosin A
- Target cancer cell line
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with desired concentrations of Chaetoglobosin A for a specified period (e.g., 24 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
- **Washing:** Wash the cells twice with ice-cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathway

Chaetoglobosin A has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. One of the prominent pathways affected is the MAPK/PI3K-AKT-mTOR pathway, which is often dysregulated in cancer.[5][6] Chaetoglobosin A treatment can lead to an increase in reactive oxygen species (ROS), which in turn activates the MAPK pathway and inhibits the PI3K-AKT-mTOR pathway, ultimately leading to apoptosis.[5][6]



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Chaetoglobosin A-induced signaling pathways.

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